2-Phosphonylmethoxyethylcytosine

Description

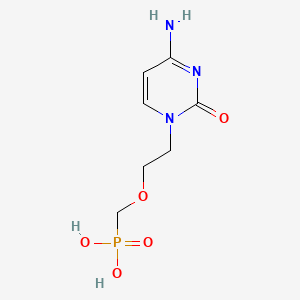

Structure

3D Structure

Properties

CAS No. |

117087-39-5 |

|---|---|

Molecular Formula |

C7H12N3O5P |

Molecular Weight |

249.16 g/mol |

IUPAC Name |

2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethylphosphonic acid |

InChI |

InChI=1S/C7H12N3O5P/c8-6-1-2-10(7(11)9-6)3-4-15-5-16(12,13)14/h1-2H,3-5H2,(H2,8,9,11)(H2,12,13,14) |

InChI Key |

XXUKNWCJFNYLDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CCOCP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phosphonylmethoxyethylcytosine and Congeneric Analogs

Fundamental Principles of Phosphonate (B1237965) Chemical Synthesis

The chemical synthesis of PMEC and its congeners relies on the methodical construction of the molecule, which can be conceptually divided into the formation of the phosphonylmethoxyethyl moiety and its subsequent coupling to the cytosine nucleobase.

The creation of the acyclic side chain containing the phosphonate group is a critical step. A common and efficient method involves the reaction of diisopropyl p-toluenesulfonyloxymethylphosphonate with the sodium salt of (S)-1,2-propanediol. This reaction yields an intermediate, (S)-1-(diisopropylphosphonylmethoxy)-2-propanol. This intermediate is then further reacted in a process that involves the removal of the propanediol (B1597323) auxiliary group to form the desired phosphonylmethoxyethyl moiety, ready for coupling.

Another well-established approach is the Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of PMEC synthesis, a suitably functionalized ether containing a leaving group would be reacted with a trialkyl phosphite to generate the phosphonate ester.

A key intermediate in many synthetic pathways is (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC). The synthesis of this class of compounds often involves the opening of an epoxide ring of a chiral glycidol (B123203) derivative by the anion of a phosphonate ester. For instance, the sodium salt of diethyl phosphite can be reacted with (R)-glycidyl nosylate, followed by further transformations to build the complete acyclic side chain.

Once the phosphonylmethoxyethyl side chain is synthesized, it must be attached to the cytosine base. A prevalent method for this crucial step is the N-alkylation of cytosine. This typically involves reacting the phosphonylmethoxyethyl synthon, which has been activated with a good leaving group (such as a tosylate or mesylate), with cytosine in the presence of a base. The base, often a strong non-nucleophilic base like sodium hydride, deprotonates the cytosine, making it a more potent nucleophile for the subsequent alkylation reaction.

The choice of solvent and reaction conditions is critical to control the regioselectivity of the alkylation, ensuring that the side chain is attached to the desired nitrogen atom of the cytosine ring (N1). Dimethylformamide (DMF) is a commonly used solvent for this type of reaction.

An alternative strategy involves building the cytosine ring onto a pre-existing acyclic side chain that already contains the phosphonate group. However, the direct alkylation of cytosine is generally a more convergent and widely employed approach.

Biosynthetic Pathways of Natural Phosphonates and Potential Relevance to Synthetic Design

Nature has devised elegant enzymatic pathways for the synthesis of phosphonate-containing natural products. Understanding these pathways can provide valuable insights for developing novel and more efficient biomimetic synthetic strategies.

A key precursor in the biosynthesis of many natural phosphonates is phosphonoacetaldehyde (B103672). This compound is primarily formed through the enzymatic rearrangement of phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate mutase. This reaction is a fascinating example of biological C-P bond formation.

Further enzymatic modifications of phosphonoacetaldehyde can lead to a variety of phosphonate derivatives. For instance, phosphonoacetaldehyde can be reduced to 2-hydroxyethylphosphonate by phosphonoacetaldehyde reductase. These natural enzymatic transformations showcase the efficiency and selectivity that can be achieved in biological systems.

The enzymatic machinery of natural phosphonate biosynthesis offers a blueprint for the development of biomimetic approaches to synthesize PMEC. While the direct enzymatic synthesis of PMEC has not been fully realized, the principles can inspire the design of chemoenzymatic methods.

For example, enzymes could be used to create chiral building blocks with high enantiomeric purity, which are essential for the synthesis of stereochemically defined analogs of PMEC. The use of enzymes like hydrolases or oxidoreductases could offer milder and more environmentally friendly alternatives to traditional chemical reagents. The high selectivity of enzymes could also help to overcome challenges in controlling regioselectivity during the coupling of the side chain to the cytosine base.

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationships (SAR) of PMEC and to develop new analogs with improved properties, various derivatization strategies are employed. These modifications can be made to the cytosine base, the acyclic side chain, or the phosphonate group itself.

One common strategy is to synthesize prodrugs of PMEC. These are modified versions of the parent drug that are designed to improve its oral bioavailability. A prominent example is the hexadecyloxypropyl ester of PMEC, known as CMX001 or brincidofovir (B1667797). This modification masks the negatively charged phosphonate group, allowing the molecule to more easily cross cell membranes.

Other derivatization strategies include:

Modification of the cytosine base: Introducing substituents on the exocyclic amine or at other positions of the pyrimidine (B1678525) ring can modulate the compound's antiviral activity and spectrum.

Alteration of the acyclic linker: The length and flexibility of the ethyl ether linker can be modified to optimize the compound's interaction with its target enzymes.

Esterification of the phosphonate group: As seen with brincidofovir, creating different ester derivatives of the phosphonate can significantly impact the pharmacokinetic properties of the drug.

Synthesis of Modified Cytosine Nucleobase Analogs

The synthesis of analogs with modified heterocyclic bases is a key strategy to modulate the biological activity of acyclic nucleoside phosphonates. General synthetic approaches often involve the alkylation of a pre-formed, modified nucleobase with a synthon carrying the phosphonylmethoxyethyl side chain. frontiersin.org Alternatively, functional groups on a pre-existing PME-C molecule can be chemically transformed.

One of the fundamental modifications involves the substitution of the cytosine base with other purine (B94841) or pyrimidine rings. For instance, the highly successful antiviral drug Cidofovir (B1669016) (HPMPC) is an analog of HPMPA, where the adenine (B156593) base is replaced by cytosine, demonstrating the significant impact of the nucleobase on the biological activity spectrum. nih.govamazonaws.com

Further modifications have been explored by introducing substituents onto the cytosine ring. A notable area of research has been the synthesis of 5-substituted PME-C derivatives. These compounds have shown pronounced antiretroviral activity. kuleuven.be Another approach involves more profound changes to the heterocyclic core, such as the preparation of 8-azapurine (B62227) analogs. The synthesis of these compounds can be achieved by reacting 8-azapurine precursors with appropriate phosphonoorganic synthons, which yields various regioisomers. acs.org These strategies highlight the chemical versatility in modifying the nucleobase to generate diverse libraries of compounds for biological screening.

| Modification Type | Example Analog Structure | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Base Substitution (Purine for Pyrimidine) | 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) | Alkylation of adenine with a phosphonylmethoxyethyl synthon. | nih.govamazonaws.com |

| Ring Substitution | 5-Substituted PME-C Derivatives | Introduction of various substituents at the C-5 position of the cytosine ring. | kuleuven.be |

| Heterocyclic Core Alteration | 8-Azapurine Analogs | Reaction of 8-azaadenine (B1664206) or related heterocycles with phosphonoorganic synthons using cesium carbonate. | acs.org |

| Related Pyrimidine Analogs | 5-Substituted Uracil (B121893) Analogs | Synthesis involving uracil nucleobases with various substituents at the C5 position. | researchgate.net |

Alterations to the Phosphonylmethoxyethyl Side Chain

Modifications to the acyclic side chain of PME-C are critical for influencing the compound's interaction with viral polymerases and its cellular metabolism. Syntheses of these analogs typically rely on a few core strategies, including the condensation of a nucleobase with a pre-functionalized acyclic side-chain synthon. frontiersin.org A common and efficient synthon is a 2-chloro- or 2-tosyloxy-methoxyethylphosphonate diester, which readily alkylates the nitrogen of the heterocyclic base. tandfonline.com

Key alterations to the side chain include:

Introducing Hydroxyl Groups: The addition of a hydroxyl group to the propyl backbone results in the (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl) side chain, the defining feature of Cidofovir (HPMPC). nih.gov This modification is a cornerstone of a major class of acyclic nucleoside phosphonates with broad-spectrum anti-DNA virus activity.

Modifying the Alkyl Linker: The length and branching of the alkyl chain can be altered. For example, replacing the ethyl linker with a propyl group leads to 9-(2-Phosphonylmethoxypropyl)adenine (PMPA), an analog with a distinct antiviral profile. nih.govamazonaws.com Furthermore, unsaturated side chains, such as prop-2-enyl or but-2-enyl groups, have been synthesized to explore the effects of conformational rigidity. researchgate.net

Esterification of the Phosphonate Group: To overcome the poor oral bioavailability and cellular penetration caused by the negatively charged phosphonate group, prodrug strategies are widely employed. chimerix.com A successful approach involves esterification with alkoxyalkyl groups, such as hexadecyloxypropyl, to create lipid-soluble prodrugs. These modified compounds can be more readily absorbed and are designed to release the active phosphonate intracellularly. chimerix.com This strategy not only enhances bioavailability but can also reduce the potential for nephrotoxicity associated with the parent compounds. chimerix.com

| Side Chain Alteration | Example Analog Structure | Synthetic Approach | Primary Goal | Reference |

|---|---|---|---|---|

| Hydroxylation | (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) | Use of a chiral (S)-3-hydroxy-2-phosphonylmethoxypropyl synthon. | Broaden antiviral spectrum. | nih.gov |

| Chain Branching | (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA) | Condensation with a (R)-2-phosphonylmethoxypropyl precursor. | Alter antiviral activity profile (e.g., against retroviruses). | nih.govamazonaws.com |

| Unsaturation | Pyrimidine ANPs with prop-2-enyl or but-2-enyl side chains | Synthesis with unsaturated acyclic side chains. | Investigate conformational constraints on activity. | researchgate.net |

| Prodrug Formation | Hexadecyloxypropyl-cidofovir | Esterification of the phosphonate with an alkoxyalkyl group. | Enhance oral bioavailability and cell penetration; reduce toxicity. | chimerix.com |

Molecular Mechanisms of Action of 2 Phosphonylmethoxyethylcytosine

Intracellular Metabolic Activation Pathways

For PMEC to become active, it must undergo two successive phosphorylation events, converting it into its diphosphorylated, active form. This activation cascade is entirely dependent on cellular enzymes.

The initial conversion of PMEC to its monophosphate derivative is a crucial first step in its activation. While the specific cellular kinase responsible for this initial phosphorylation of PMEC has not been definitively identified in the available research, the metabolic pathway of similar acyclic nucleoside phosphonates involves cellular kinases that recognize them as substrates. This enzymatic action adds the first phosphate (B84403) group, priming the molecule for the subsequent activation step.

Following the initial phosphorylation, the resulting PMEC monophosphate serves as a substrate for a second phosphorylation, yielding the active diphosphate (B83284) metabolite, PMECpp. Evidence strongly suggests that this crucial conversion is catalyzed by the cellular enzyme UMP/CMP kinase. sinobiological.comuniprot.orgwikipedia.orgnih.govdrugbank.com This kinase is known to phosphorylate a variety of cytidine and deoxycytidine analogue monophosphates, playing a vital role in the activation of numerous antiviral and anticancer nucleoside analogues. nih.gov The diphosphate, and not a triphosphate, is the active form of acyclic nucleoside phosphonates like PMEC.

Interaction with Cellular and Viral Molecular Targets

Once activated to its diphosphate form (PMECpp), the molecule can effectively interfere with the replication machinery of susceptible viruses. This interference occurs through direct interaction with viral enzymes and competition with natural cellular components.

The primary mechanism of action of PMECpp is the inhibition of viral DNA polymerases and reverse transcriptases. nih.gov The diphosphoryl derivatives of phosphonylmethoxyethyl (PME) compounds have demonstrated inhibitory effects on these key viral enzymes. nih.gov Specifically, PMECpp has been shown to inhibit herpes simplex virus type 1 (HSV-1) DNA polymerase, although its inhibitory effect is less potent compared to other PME derivatives such as those with adenine (B156593) or guanine (B1146940) bases. nih.gov The active diphosphates of these acyclic nucleoside phosphonates act as competitive inhibitors with respect to the natural deoxynucleoside triphosphate (dNTP) substrates. researchgate.net This means they bind to the active site of the viral polymerase, preventing the incorporation of the natural building blocks of DNA.

The inhibitory activity of various PME diphosphates against HSV-1 DNA polymerase has been quantified, as shown in the table below.

| Compound | Ki (μM) |

| 2-amino-PMEApp | 0.03 |

| PMEGpp | > 2-amino-PMEApp |

| PMEApp | > PMEGpp |

| PMETpp | > PMEApp |

| PMECpp | > PMETpp |

This table illustrates the relative inhibitory potency of different PME diphosphates against HSV-1 DNA polymerase, with a lower Ki value indicating stronger inhibition. nih.gov

Similarly, the diphosphates of PME analogues have been shown to inhibit viral reverse transcriptases, a critical enzyme for retroviruses like HIV. nih.govtermedia.plexpasy.orgnih.govmedchemexpress.com

A critical aspect of antiviral drug action is its potential to disrupt the delicate balance of the host cell's deoxynucleotide (dNTP) pools. These pools, consisting of dATP, dGTP, dCTP, and dTTP, are the essential building blocks for DNA synthesis. Imbalances in these pools can lead to increased mutation rates and cellular toxicity. nih.govnih.gov While the general principle that nucleoside analogues can affect dNTP levels is well-established, specific research detailing the quantitative impact of 2-Phosphonylmethoxyethylcytosine on the cellular dNTP pool is not extensively available in the reviewed literature. Further investigation is required to fully understand how PMEC might alter the concentrations of the four canonical deoxynucleoside triphosphates within the host cell.

The structural similarity of PMECpp to the natural deoxynucleoside triphosphate, dCTP, is the basis for its mechanism of action. PMECpp acts as a competitive inhibitor, directly competing with dCTP for the active site of viral DNA polymerases and reverse transcriptases. researchgate.netunc.edu By binding to the enzyme, PMECpp effectively blocks the incorporation of the natural nucleotide, thereby halting the elongation of the growing DNA chain and preventing successful viral replication. This competition is a hallmark of many successful nucleoside and nucleotide analogue antiviral drugs.

Incorporation into Nucleic Acids and Chain Termination Effects

Following its anabolic phosphorylation to this compound diphosphate (PMECpp), the active form of the drug acts as a substrate for viral DNA polymerases. PMECpp mimics the natural deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the growing viral DNA strand. The successful incorporation of PMECpp into the DNA chain is a critical step in its antiviral mechanism.

The consequence of this incorporation is the termination of DNA chain elongation. Acyclic nucleoside phosphonates, due to the absence of a 3'-hydroxyl group on their acyclic side chain, prevent the formation of a phosphodiester bond with the subsequent nucleoside triphosphate. This effectively halts the replication of the viral genome. mdpi.comnih.govmdpi.com

Research on analogous compounds provides further insight into the nuances of this process. For instance, the incorporation of adefovir (B194249), an adenine analogue of PMEC, into a growing DNA strand leads to definitive chain termination. smpdb.canih.gov In contrast, the mechanism for cidofovir (B1669016), a closely related cytosine analogue, is described as "nonobligate chain termination." asm.orgnih.govresearchgate.net Studies on adenovirus 5 DNA polymerase have shown that while the incorporation of cidofovir diphosphate slows down DNA synthesis, the chain can be extended, albeit inefficiently. asm.orgnih.govresearchgate.net For human cytomegalovirus (HCMV), it has been observed that chain termination occurs after the incorporation of two consecutive cidofovir molecules. researchgate.net Given the structural similarities, it is plausible that PMEC exhibits a similar mode of action, leading to either direct or delayed chain termination upon its integration into the viral DNA.

Table 1: Comparative Chain Termination Effects of Acyclic Nucleoside Phosphonates

| Compound | Analogue of | Chain Termination Mechanism | Viral Target Examples |

| Adefovir | dATP | Obligate chain terminator. smpdb.ca | Hepatitis B Virus (HBV) |

| Cidofovir | dCTP | Nonobligate chain terminator; termination after two consecutive incorporations in HCMV. asm.orgnih.govresearchgate.netresearchgate.net | Human Cytomegalovirus (HCMV), Adenovirus |

| Tenofovir (B777) | dAMP | Obligate chain terminator due to lack of a 3'-hydroxyl group. wikipedia.org | Human Immunodeficiency Virus (HIV) |

Downstream Cellular Consequences of Molecular Interactions

The incorporation of this compound into viral and potentially host cell DNA, and the subsequent disruption of DNA synthesis, triggers a cascade of downstream cellular events. These consequences are primarily linked to the cellular response to DNA damage and cell cycle arrest.

Studies on cidofovir have demonstrated that its administration can lead to the accumulation of DNA double-strand breaks, evidenced by the phosphorylation of the histone variant H2AX (γ-H2AX), a sensitive marker of DNA damage. mdpi.comnih.govaacrjournals.org This DNA damage, in turn, activates the DNA damage response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. mdpi.comnih.gov

A significant outcome of DDR activation is the arrest of the cell cycle. Cells treated with cidofovir have been shown to accumulate in the S and G2/M phases of the cell cycle. mdpi.comnih.govnih.gov This pause in cell cycle progression is a protective mechanism, allowing the cell time to repair the damaged DNA before proceeding to mitosis.

The ultimate fate of a cell following treatment with a compound like PMEC can vary depending on the cell type and the extent of DNA damage. In some cancer cell lines, cidofovir treatment does not lead to apoptosis (programmed cell death) but instead induces mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis. mdpi.comnih.gov However, in other contexts, such as glioblastoma cells, cidofovir has been reported to trigger downstream apoptotic signaling pathways. aacrjournals.org Furthermore, the nephrotoxicity associated with cidofovir has been linked to the induction of apoptosis in proximal tubular cells of the kidneys. researchgate.net

In contrast, the downstream effects of adefovir appear to involve modulation of the host immune system. Treatment with adefovir has been associated with enhanced reactivity of virus-specific CD4+ T-cells, suggesting an immunomodulatory component to its antiviral activity. nih.govresearchgate.net

Given the shared mechanism of action among acyclic nucleoside phosphonates, it is highly probable that PMEC induces similar downstream cellular consequences, including the induction of DNA damage, activation of the DDR, and cell cycle arrest. The specific outcome, whether it be mitotic catastrophe, apoptosis, or immune modulation, may be cell-type and context-dependent.

Table 2: Downstream Cellular Effects of Related Acyclic Nucleoside Phosphonates

| Compound | Cellular Effect | Key Molecular Events | Cell Type Examples |

| Cidofovir | DNA Damage & Cell Cycle Arrest | Accumulation of γ-H2AX, activation of DNA damage response, S and G2/M phase arrest. mdpi.comnih.govaacrjournals.org | Head and Neck Squamous Cell Carcinoma, Glioblastoma. mdpi.comnih.govaacrjournals.org |

| Cidofovir | Mitotic Catastrophe | Aberrant mitoses. mdpi.comnih.gov | Head and Neck Squamous Cell Carcinoma. mdpi.comnih.gov |

| Cidofovir | Apoptosis | Activation of apoptotic signaling. aacrjournals.orgresearchgate.net | Glioblastoma, Renal Proximal Tubular Cells. aacrjournals.orgresearchgate.net |

| Adefovir | Immune Modulation | Enhanced virus-specific CD4+ T-cell reactivity. nih.govresearchgate.net | Not applicable (systemic effect) |

Preclinical Efficacy Research on 2 Phosphonylmethoxyethylcytosine

In Vitro Antiviral Spectrum and Potency Profiling

In vitro studies have been fundamental in establishing the broad-spectrum antiviral profile of 2-Phosphonylmethoxyethylcytosine, which is particularly potent against a wide array of DNA viruses.

This compound, also known as Cidofovir (B1669016) (CDV) or (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), demonstrates a broad spectrum of activity against DNA viruses. nih.gov Its efficacy extends across several virus families, including Herpesviridae, Adenoviridae, and Poxviridae. nih.govscienceopen.com The compound is effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) mutants that are resistant to other antivirals due to mutations in the viral thymidine (B127349) kinase (TK). scienceopen.com It is also active against human cytomegalovirus (HCMV) mutants with alterations in the UL97 gene. scienceopen.com

The compound's activity against poxviruses is well-documented. It has been shown to inhibit the replication of various orthopoxviruses such as vaccinia virus, cowpox virus, camelpox virus, monkeypox virus, and variola virus, the causative agent of smallpox. scienceopen.comnih.gov In fact, variola virus is one of the most sensitive orthopoxviruses to the inhibitory effects of cidofovir. scienceopen.com The drug is considered a promising candidate for treating poxvirus infections. nih.govnih.gov Its utility also extends to adenoviruses, for which therapeutic options are limited. scienceopen.com

Below is a table summarizing the in vitro efficacy of this compound against a selection of DNA viruses.

| Virus Family | Specific Virus | Reported 50% Inhibitory Concentration (IC₅₀) | Cell Line |

|---|---|---|---|

| Poxviridae | Vaccinia Virus (VV) | 4 µg/mL | Not Specified scienceopen.com |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Data demonstrates significant activity | Not Specified |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Data demonstrates significant activity | Not Specified |

| Adenoviridae | Adenovirus (various types) | Data demonstrates significant activity | Human Foreskin Fibroblast (HFF) scielo.br |

Unlike its potent and broad-spectrum activity against DNA viruses, this compound is generally not active against RNA viruses. Its mechanism of action, which involves the inhibition of viral DNA polymerase, is specific to viruses that replicate through a DNA-dependent DNA synthesis step. Standard antiviral assays against various RNA viruses have not shown significant inhibitory effects.

Similarly, its parent compound, (S)-HPMPA, was previously shown to be inactive against Human Immunodeficiency Virus (HIV-1), a retrovirus. chimerix.com While some acyclic nucleoside phosphonates, like Tenofovir (B777), are cornerstones of HIV therapy, the specific structure of this compound does not lend itself to effective inhibition of HIV's reverse transcriptase. nih.govnih.gov However, chemical modifications, such as the addition of alkoxyalkyl esters, have been shown to confer anti-HIV-1 activity to related compounds, suggesting that the core molecule itself lacks this efficacy. chimerix.com

The in vitro antiviral activity of this compound is quantified using various cellular assays designed to measure its ability to inhibit viral replication and protect host cells from virus-induced damage. Morphological changes in cells caused by viral infection are known as cytopathic effects (CPE), and the prevention of these effects is a key measure of a compound's efficacy. asm.org

Commonly used methods include:

Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of the compound to prevent the characteristic damage that a virus inflicts upon a monolayer of cultured cells. nih.govasm.org Infected cells may become rounded, enlarged, or detached from the growth surface. asm.org The concentration of the drug that inhibits this CPE by 50% is determined.

Plaque Reduction Assay: This is a more quantitative method where a viral infection is initiated in a cell monolayer, leading to the formation of localized areas of cell death or "plaques." nih.gov The antiviral agent is added in various concentrations, and its efficacy is measured by the reduction in the number or size of these plaques compared to an untreated virus control.

Viral Titer Reduction Assay: This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound. Supernatants from treated and untreated infected cell cultures are collected, and the viral titers are determined. This provides a direct measure of the inhibition of viral replication.

These assays are crucial for determining the 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit viral replication or cytopathic effect by 50%. This value is a key parameter in profiling the potency of antiviral agents like this compound.

In Vivo Efficacy Studies in Established Preclinical Models

Following the confirmation of in vitro activity, the efficacy of this compound was evaluated in various animal models to understand its potential therapeutic and prophylactic effects in a living organism.

Animal models are indispensable for studying the pathogenesis of viral diseases and for the preclinical evaluation of antiviral compounds. mdpi.comresearchgate.net For viruses sensitive to this compound, mouse models have been particularly valuable. nih.govhhv-6foundation.org

Specific models used to evaluate the compound include:

Murine Models of Herpes Simplex Virus (HSV) Infection: Hairless mice infected intracutaneously with HSV-1 or HSV-2 are used to model cutaneous herpes infections. nih.govnih.gov These models allow for the assessment of skin lesion development, neurological symptoms such as hind leg paralysis, and mortality. nih.gov Athymic nude mice have been used to study infections with thymidine kinase-deficient (TK-) HSV-1 strains. nih.gov Intracerebral inoculation of mice with HSV-2 serves as a model for herpes encephalitis, enabling the study of viral replication in the brain. nih.gov

Poxvirus Infection Models: While specific models for this compound are detailed in poxvirus-focused literature, mice are a standard model for evaluating anti-poxvirus agents against viruses like vaccinia and ectromelia virus (mousepox) to assess efficacy in preventing mortality and disease signs. nih.gov

These models are selected because they reproduce key aspects of human viral diseases, allowing researchers to test whether the in vitro activity of a compound translates to a protective effect in vivo. mdpi.com

In various murine models of HSV infection, this compound (HPMPC) has demonstrated significant therapeutic and prophylactic efficacy. nih.gov

Therapeutic Efficacy: When administered after infection, the compound has shown a marked ability to suppress disease. In hairless mice with cutaneous HSV-1 or HSV-2 infections, topical application of HPMPC completely suppressed skin lesions, paralysis, and mortality. nih.govnih.gov Against systemic HSV-2 infection, intraperitoneal administration resulted in a dose-dependent protection against mortality and was shown to completely inhibit virus multiplication in the brain in the encephalitis model. nih.gov A remarkable feature noted in these studies was the compound's effectiveness even when administered as a single dose several days after the initial infection. nih.gov

Prophylactic Efficacy: While detailed prophylactic studies are part of the broader evaluation, the high efficacy and long intracellular half-life of the compound's active metabolite suggest a strong potential for prophylactic use, where the drug is administered before viral exposure to prevent infection or disease.

The efficacy of HPMPC in these animal models was consistently found to be superior to that of acyclovir (B1169), a standard anti-herpesvirus drug at the time of these studies. nih.gov

Development and Validation of Predictive Efficacy Models

The development of robust predictive efficacy models is a critical component of preclinical research, enabling the early assessment of a drug candidate's potential clinical success and guiding further development. For antiviral agents like this compound (PMEC) and other acyclic nucleoside phosphonates, these models integrate various data types to forecast therapeutic outcomes.

Quantitative systems pharmacology (QSP) is a key approach in developing such models. QSP models are designed to describe the biological mechanisms of a drug's action and can be used to identify predictive biomarkers. For instance, in the context of immuno-oncology, QSP models have been developed to predict the efficacy of combination therapies by incorporating detailed mechanisms of immune interactions. While specific QSP models for PMEC are not detailed in available literature, the principles are applicable. Such a model for PMEC would incorporate its mechanism of action, likely the inhibition of viral DNA polymerase, with host immune responses to predict antiviral efficacy.

The development and validation of these models typically involve several stages. Initially, data is gathered from in vitro antiviral activity assays and preliminary in vivo pharmacokinetic and toxicology studies. This data helps to estimate the potential therapeutic index of the compound. Subsequent, more extensive safety and toxicology studies are then conducted to identify any significant potential toxicities before human trials.

Predictive models can also be developed based on clinical and biochemical characteristics of patients. For example, in other disease areas, diagnostic models and scoring systems have been created to predict patient outcomes and guide treatment decisions. These models use regression analyses and machine learning algorithms to identify key parameters associated with treatment response. While not specific to PMEC, this methodology could be applied to develop models that predict which patient populations might benefit most from treatment with this acyclic nucleoside phosphonate (B1237965).

The validation of these predictive models is crucial and is often performed using independent internal and external cohorts to confirm their diagnostic and predictive performance. For antiviral drug development, these models can help to identify patients who are most likely to respond to treatment, thereby personalizing therapy and improving outcomes.

Comparative Efficacy Analysis with Clinically Approved Acyclic Nucleoside Phosphonates

The preclinical efficacy of this compound (PMEC) can be contextualized by comparing it to clinically approved acyclic nucleoside phosphonates such as cidofovir, adefovir (B194249), and tenofovir. These compounds share a similar mechanism of action, targeting viral DNA synthesis, but exhibit different antiviral spectrums and potency.

Acyclic nucleoside phosphonates as a class have demonstrated broad-spectrum antiviral activity. Cidofovir, for instance, is effective against a wide range of DNA viruses including herpesviruses, polyomaviruses, papillomaviruses, adenoviruses, and poxviruses. nih.gov Adefovir shows activity against herpesviruses, hepadnaviruses (like hepatitis B virus), and retroviruses. nih.gov Tenofovir's activity is primarily focused on hepadnaviruses and retroviruses, such as HIV. nih.gov

In vivo studies in animal models have demonstrated the potent antiviral effects of these compounds. For example, cidofovir has been shown to be highly effective in various mouse models of herpes simplex virus (HSV) infection, proving superior to acyclovir in these studies. nih.gov It completely suppressed disease manifestations in mice with intracutaneous HSV-1 or HSV-2 infections when administered topically. nih.gov Furthermore, a single administration of cidofovir conferred significant protection against HSV-1 or HSV-2 infection, even when given as late as four days post-infection. nih.gov

The table below summarizes the efficacy of cidofovir in a mouse model of intracerebral HSV-2 infection, demonstrating a dose-dependent protective effect.

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |

| Control | 0 | 0 |

| Cidofovir | 5 | 20 |

| Cidofovir | 20 | 40 |

| Cidofovir | 100 | 80 |

| Cidofovir | 200 | 100 |

| Cidofovir | 400 | 100 |

Data adapted from studies on the in vivo efficacy of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC/cidofovir) in mouse models of herpes simplex virus infection. nih.gov

Another relevant animal model for assessing anti-retroviral activity is the visna virus infection in lambs, which serves as a model for HIV infection. In this model, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir, demonstrated a significant inhibitory effect on visna virus replication and propagation. nih.gov PMEA treatment resulted in a much lower frequency of virus isolation from the blood, cerebrospinal fluid, and brain tissue of treated lambs compared to untreated controls. nih.gov

The following table illustrates the reduced frequency of virus isolation in PMEA-treated lambs.

| Sample | Untreated Lambs (Virus Isolation Frequency) | PMEA-Treated Lambs (Virus Isolation Frequency) |

| Blood | High | Low |

| Cerebrospinal Fluid | High | Low |

| Brain Tissue | High | Low |

Data based on the inhibitory effect of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) on visna virus infection in lambs. nih.gov

Research on Prodrug Strategies for 2 Phosphonylmethoxyethylcytosine

Rationale for Prodrug Development for Phosphonate-Containing Compounds

Phosphonate-containing compounds are potent inhibitors of viral enzymes, but their inherent negative charge at physiological pH severely limits their ability to cross cell membranes and achieve therapeutic intracellular concentrations. nih.govcardiff.ac.uknih.gov Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body, offering a solution to overcome these pharmacokinetic challenges. cardiff.ac.ukijpsjournal.com

Enhancement of Membrane Permeability and Cellular Uptake

The primary reason for developing prodrugs of phosphonates is to increase their lipophilicity. nih.govacs.org The dianionic nature of the phosphonate (B1237965) group at physiological pH makes these compounds highly polar and thus poorly permeable to the lipid-rich cell membranes. cardiff.ac.uknih.gov By masking these negative charges with lipophilic promoieties, the resulting prodrug becomes more lipid-soluble, facilitating its passage across cellular membranes via passive diffusion. nih.govacs.org This enhanced permeability leads to greater cellular uptake of the drug. researchgate.netnih.gov For instance, the conversion of a phosphonate to a bis-pivaloyloxymethyl (POM) prodrug can significantly increase its cell permeability and subsequent intracellular concentration. nih.govacs.org

Optimization of Intracellular Drug Delivery and Accumulation

Once inside the cell, the prodrug must be efficiently converted to the active parent drug. cardiff.ac.uk The design of the promoiety is critical to ensure that this conversion, typically mediated by intracellular enzymes like esterases and phosphoramidases, occurs effectively. nih.govnih.govnih.gov Successful intracellular delivery and subsequent cleavage of the promoiety can lead to the accumulation of the active drug within the target cells. google.com This "intracellular trapping" occurs because the regenerated, negatively charged phosphonate is unable to readily diffuse back out of the cell, leading to higher and more sustained intracellular concentrations of the active antiviral agent. acs.orggoogle.com

Targeted Delivery Approaches

Prodrug strategies can also be designed to achieve targeted delivery to specific tissues or cell types. google.comresearchgate.net This can be accomplished by utilizing promoieties that are preferentially cleaved by enzymes that are highly expressed in the target cells. wikipedia.org For example, certain prodrugs are designed to be activated by enzymes prevalent in the liver, concentrating the drug's effect in this organ, which is a primary site of replication for viruses like hepatitis B. frontiersin.org While not the primary focus for all phosphonate prodrugs, the potential for targeted delivery offers a sophisticated approach to maximizing therapeutic efficacy while minimizing systemic toxicity. nih.govnih.gov

Established Prodrug Technologies Applied to Phosphonates

Several well-established prodrug technologies have been successfully applied to phosphonate-containing compounds to overcome their delivery challenges. These strategies primarily involve masking the phosphonic acid group with moieties that are enzymatically cleaved inside the cell.

Acyloxyalkyl Esters (e.g., Pivaloyloxymethyl (POM), Isopropyloxycarbonyloxymethyl (POC))

Acyloxyalkyl esters are a widely used class of prodrugs for phosphonates. nih.govresearchgate.net They work by masking the two acidic hydroxyl groups of the phosphonate with lipophilic ester groups.

Pivaloyloxymethyl (POM) esters are a common choice. nih.govresearchgate.net The POM group is cleaved by intracellular carboxylesterases to release a hydroxymethyl intermediate, which then spontaneously decomposes to release the active phosphonate and formaldehyde (B43269). nih.gov This strategy has been successfully employed for adefovir (B194249) dipivoxil, a prodrug of the acyclic nucleoside phosphonate PMEA. nih.govnih.gov Research has shown that POM prodrugs can increase the cell permeability of various phosphonate-containing agents by orders of magnitude. nih.govrsc.org

Isopropyloxycarbonyloxymethyl (POC) esters represent a related approach. nih.govnih.gov Similar to POM esters, POC prodrugs are cleaved by esterases. The cleavage of the POC group releases the active drug, along with isopropanol, carbon dioxide, and formaldehyde. nih.gov This strategy was famously used in the development of tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a widely used anti-HIV drug, which demonstrated increased oral absorption and tissue permeability compared to the parent compound, tenofovir. nih.gov

| Prodrug Moiety | Parent Compound Example | Key Features |

| Pivaloyloxymethyl (POM) | Adefovir Dipivoxil | Increases lipophilicity and cell permeability. Cleaved by carboxylesterases. nih.govnih.gov |

| Isopropyloxycarbonyloxymethyl (POC) | Tenofovir Disoproxil Fumarate | Enhances oral absorption and tissue permeability. Cleaved by esterases. nih.gov |

Phosphoramidate (B1195095) Prodrugs (e.g., ProTides)

The ProTide (pro-nucleotide) technology is a more recent and highly successful approach for delivering nucleoside and nucleotide analogues, including phosphonates, into cells. tandfonline.comnih.govcardiff.ac.uk This strategy involves masking the phosphonate group with an amino acid ester and an aryl group. cardiff.ac.ukacs.org

The intracellular activation of a ProTide is a multi-step process. First, the amino acid ester is hydrolyzed by a cellular esterase, such as cathepsin A or carboxylesterase 1. wikipedia.org This is followed by the intramolecular cyclization and subsequent cleavage of the aryl group, often a phenol. The final step involves the enzymatic cleavage of the P-N bond by a phosphoramidase, like Hint1 (histidine triad (B1167595) nucleotide-binding protein 1), to release the active monophosphonate. nih.govnih.gov

This technology has been instrumental in the development of highly successful antiviral drugs. tandfonline.comnih.gov One key advantage of the ProTide approach is its ability to bypass the often inefficient initial phosphorylation step required for the activation of many nucleoside analogues. wikipedia.org Studies have shown that phosphoramidate prodrugs can exhibit significantly greater activity compared to other prodrug strategies, such as the POC approach. nih.gov

| Prodrug Technology | Key Structural Features | Intracellular Activation Enzymes |

| ProTide (Phosphoramidate) | Amino acid ester and an aryl group masking the phosphonate. cardiff.ac.ukacs.org | Carboxylesterases, Phosphoramidases (e.g., Hint1). nih.govnih.govwikipedia.org |

Cyclic Prodrug Systems (e.g., Cyclic Nucleoside Phosphonates)

Cyclic prodrugs of acyclic nucleoside phosphonates represent a strategy to mask the two negative charges of the phosphonate group, thereby creating a more lipophilic molecule that can more readily traverse cellular membranes. While specific research on cyclic prodrugs of 2-Phosphonylmethoxyethylcytosine (PMEC) is not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous compounds like PMEA (adefovir) and PMPA (tenofovir).

For instance, cyclic 1-aryl-1,3-propanyl phosphonate esters of PMEA and PMPA have been synthesized. google.com These cyclic esters are designed to be chemically stable until they reach the intracellular environment, where they are intended to be enzymatically cleaved to release the active drug. google.com The design of these cyclic systems is crucial, as early unsubstituted cyclic 1',3'-propanyl esters of PMEA showed no in vivo activity or oral bioavailability, proving to be unstable at low pH. google.com

The general structure of these cyclic prodrugs involves the formation of a six-membered ring incorporating the phosphorus atom and a diol, such as 1,3-propanediol, with various substitutions on the ring to modulate stability and activation. The rationale is that upon entering a cell, a phosphodiesterase or other enzyme would hydrolyze the cyclic phosphonate, releasing the monophosphorylated drug, which can then be further phosphorylated to its active diphosphate (B83284) form. nih.gov While this approach holds promise, the successful application and specific enzymatic pathways for cyclic PMEC prodrugs remain an area for further investigation.

Other Ester and Amide Derivatives

A more extensively explored avenue for PMEC and its analogs involves the synthesis of various ester and amide derivatives to neutralize the phosphonate charge. These prodrugs are designed to be cleaved by cellular enzymes, releasing the parent compound. Research into prodrugs of the closely related analog, 1-[2-(phosphonomethoxy)ethyl]-5-azacytosine (PME-5-azaC), provides significant insights into potential strategies for PMEC. nih.gov

Several types of prodrug moieties have been investigated, including:

Carbonyloxymethyl (COM) esters: These include pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) derivatives. The bis(POM) and bis(POC) prodrugs of PMEA and other acyclic nucleoside phosphonates have shown success in improving oral bioavailability. nih.gov For PME-5-azaC, the bis(POM) ester demonstrated potent anti-herpesvirus activity. nih.gov

Alkoxyalkyl esters: Long-chain alkoxyalkyl esters, such as hexadecyloxypropyl (HDP) and octadecyloxyethyl (ODE) esters, are designed to mimic lysophospholipids, potentially enhancing gastrointestinal uptake and cellular penetration. chimerix.com The mono-octadecyl ester of PME-5-azaC emerged as a highly potent and selective agent against several herpesviruses. nih.gov

Amino acid phosphoramidates: This approach involves linking an amino acid to the phosphonate group via a phosphoramidate bond. These prodrugs can be recognized by amino acid transporters, facilitating their uptake into cells. Bis(amino acid) phosphoramidate prodrugs of a PMEC analog, PMEO-DAPy, were found to inhibit herpesvirus replication at lower concentrations than the parent compound. nih.gov

The following table summarizes the antiviral activity of various prodrugs of the PMEC analog, PME-5-azaC, against different herpesviruses.

| Prodrug of PME-5-azaC | Virus | EC₅₀ (µM) |

| mono-octadecyl ester | HSV-1 | 0.15 |

| HSV-2 | 0.20 | |

| VZV | 1.12 | |

| HCMV | 0.85 | |

| bis(hexadecylamido-L-tyrosyl) ester | HSV-1 | Potent |

| HSV-2 | Potent | |

| VZV | Potent | |

| HCMV | Potent | |

| bis(POM) ester | HSV-1 | Potent |

| HSV-2 | Potent | |

| VZV | Potent | |

| HCMV | Potent | |

| Parent Compound (PME-5-azaC) | HSV, VZV, HCMV | Marginal Activity |

Data sourced from a study on PME-5-azaC prodrugs. nih.gov "Potent" indicates significant activity was observed, though specific EC₅₀ values were not provided in the summary. This table is for illustrative purposes based on a close analog of PMEC.

Enzymatic Activation Mechanisms of Prodrugs within Biological Systems

The efficacy of a prodrug strategy is critically dependent on its efficient and selective conversion to the active drug within the target cells. This activation is typically mediated by intracellular enzymes.

Esterase-Mediated Hydrolysis

Many of the ester-based prodrugs of acyclic nucleoside phosphonates are designed to be substrates for cellular esterases. nih.govscirp.org Carboxylesterases, which are abundant in various tissues including the liver and intestines, are key enzymes in the activation of these prodrugs. nih.govscirp.org

The activation process for acyloxyalkyl esters, such as the POM derivatives, involves enzymatic cleavage of the ester bond, which generates a hydroxymethyl intermediate. This intermediate is unstable and spontaneously decomposes, releasing formaldehyde and the monoester phosphonate. nih.gov A second enzymatic step then cleaves the remaining ester to release the free phosphonate. nih.gov Similarly, carbonate esters like the POC derivatives undergo esterase-mediated cleavage to release the active drug along with carbon dioxide and formaldehyde. nih.gov The rate of this hydrolysis can be tuned by modifying the structure of the ester promoiety. scirp.org

Phospholipase C Metabolism

The alkoxyalkyl ester prodrugs, which resemble lysophospholipids, are thought to be metabolized by a different enzymatic pathway. The stable phosphonate linkage in these prodrugs is resistant to cleavage by phospholipase D or phosphodiesterases. nih.gov Instead, it is proposed that the primary metabolic cleavage is mediated by intracellular phospholipase C (PLC). nih.govwikipedia.org

PLC enzymes are membrane-associated enzymes that cleave phospholipids. wikipedia.orgnih.gov The intact lipophilic alkoxyalkyl prodrug can penetrate lymphatic tissues and cross the blood-brain barrier more effectively. nih.gov Once inside the cell, PLC can hydrolyze the bond linking the alkoxyalkyl group to the phosphonate, releasing the active nucleoside phosphonate. nih.gov This intracellular activation mechanism contributes to the prolonged intracellular half-life of the active metabolite. nih.gov

Impact of Prodrug Design on Antiviral Potency and Spectrum

The primary goal of prodrug design is to enhance the delivery of the active compound to its site of action, thereby increasing its therapeutic potency. For PMEC and its analogs, various prodrug strategies have demonstrated a significant impact on their antiviral activity.

As shown in the table above for the PMEC analog PME-5-azaC, the parent compound itself has only marginal activity against herpesviruses. However, its prodrugs exhibit potent antiviral effects. nih.gov The mono-octadecyl ester of PME-5-azaC, for instance, shows EC₅₀ values in the sub-micromolar to low micromolar range against HSV-1, HSV-2, VZV, and HCMV. nih.gov This dramatic increase in potency is attributed to the enhanced cellular uptake of the lipophilic prodrug.

Similarly, the bis(POC) and bis(amino acid) phosphoramidate prodrugs of another PMEC analog, PMEO-DAPy, were more potent against herpesviruses than the parent compound. nih.gov The choice of the promoiety can also influence the selectivity of the antiviral agent. While the bis(hexadecylamido-l-tyrosyl) and bis(POM) esters of PME-5-azaC were also very potent, they were found to be less selective than the mono-octadecyl ester prodrug. nih.gov

Furthermore, prodrug strategies can sometimes broaden the antiviral spectrum of a compound. For example, while the parent acyclic nucleoside phosphonate might be active against a specific set of viruses, its prodrug form might exhibit activity against a wider range of pathogens due to improved delivery into different cell types.

Innovative Prodrug Approaches and Advanced Delivery Systems under Investigation

The field of drug delivery is continually evolving, with new strategies being developed to improve the therapeutic efficacy of drugs like PMEC. While specific applications to PMEC are still in early stages of research, several innovative approaches hold promise for the future.

Macromolecular Prodrugs: Conjugating PMEC to a polymer backbone could create a macromolecular prodrug with altered pharmacokinetic properties. controlledreleasesociety.org This approach can increase the drug's solubility, prolong its circulation time, and potentially target it to specific tissues. controlledreleasesociety.org

Nanoparticle-based Delivery Systems: Encapsulating PMEC or its prodrugs within nanoparticles, such as lipid or polymeric nanoparticles, offers another advanced delivery strategy. nih.govfastercapital.com Nanoparticles can protect the drug from degradation, control its release, and facilitate its transport across biological barriers. fastercapital.com

Targeted Delivery Systems: Future prodrugs of PMEC could be designed with moieties that specifically bind to receptors or transporters overexpressed on virus-infected cells. nih.gov This would lead to a more targeted delivery of the drug, enhancing its efficacy while minimizing off-target effects. For example, conjugating PMEC to glycosides could target the drug to liver cells via the asialoglycoprotein receptor, a strategy that has shown success for PMEA. nih.gov

These advanced delivery systems, combined with novel prodrug chemistries, represent the next frontier in optimizing the therapeutic potential of this compound and other promising antiviral agents.

Analytical and Methodological Advancements in 2 Phosphonylmethoxyethylcytosine Research

Advanced Bioanalytical Techniques for Compound and Metabolite Quantification in Biological Matrices

The accurate quantification of drugs and their metabolites in biological fluids is fundamental to understanding their pharmacokinetic profiles. nih.gov For PMEC, sophisticated bioanalytical methods are crucial for determining its concentration in complex biological matrices like plasma, serum, and tissue extracts. nih.govorganomation.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for this purpose due to its high sensitivity and selectivity. organomation.comnih.gov

The process typically involves several key steps, starting with sample preparation to remove interfering substances from the biological matrix. chromatographyonline.comeijppr.com Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are commonly employed. chromatographyonline.com Following extraction, the sample is introduced into the HPLC system, where PMEC and its metabolites are separated from other components based on their physicochemical properties. The separated analytes then enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for precise quantification. chromatographyonline.comchromatographyonline.com

Method validation is a critical aspect of developing reliable bioanalytical assays, ensuring accuracy, precision, selectivity, and robustness. nih.gov The use of stable isotope-labeled internal standards is a common practice to compensate for matrix effects and variations in instrument response, thereby improving the accuracy of quantification. nih.gov

Table 1: Key Parameters in Bioanalytical Method Validation for PMEC

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.99 |

| Accuracy | The closeness of test results to the true value. | Within ±15% of the nominal concentration (±20% at the lower limit of quantification) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. eijppr.com | Investigated to ensure it does not compromise the integrity of the analysis. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |

This table provides a generalized overview of validation parameters. Specific criteria may vary based on regulatory guidelines and the nature of the assay.

Recent advancements also include the use of ultra-high performance liquid chromatography (UHPLC) for faster analysis times and improved resolution. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) is being utilized for the detection and characterization of unknown metabolites in biological matrices. nih.govpsu.edu

High-Throughput Screening Methodologies for Analog Discovery

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. wikipedia.orgmedinadiscovery.com In the context of PMEC research, HTS plays a crucial role in the discovery of new analogs with potentially enhanced antiviral activity or improved pharmacological properties. nih.gov

HTS assays are typically conducted in microtiter plates and involve automated liquid handling, robotics, and sensitive detection systems. wikipedia.org These assays can be broadly categorized as biochemical assays or cell-based assays. sci-hub.seresearchgate.net

Biochemical assays measure the effect of a compound on a purified target, such as an enzyme or receptor. For PMEC analogs, this could involve assays that measure the inhibition of viral polymerases.

Cell-based assays assess the effect of a compound on whole cells. sci-hub.se These can be phenotypic screens that measure a cellular response (e.g., inhibition of virus-induced cell death) or target-based screens that utilize reporter genes to measure the activity of a specific pathway. researchgate.net

The development of a robust HTS assay is critical and requires careful consideration of factors like sensitivity, reproducibility, and cost-effectiveness. nih.govresearchgate.net Once primary "hits" are identified from the initial screen, they undergo further validation and characterization to confirm their activity and determine their structure-activity relationships (SAR). This iterative process of screening and optimization is essential for identifying promising lead compounds for further development.

Table 2: Comparison of HTS Assay Formats for PMEC Analog Discovery

| Assay Type | Principle | Advantages | Disadvantages |

| Biochemical (e.g., Enzyme Inhibition) | Measures direct interaction of compounds with a purified viral enzyme (e.g., reverse transcriptase, DNA polymerase). | High throughput, direct measure of target engagement, amenable to automation. | Lacks cellular context, may miss compounds requiring metabolic activation or acting on other targets. |

| Cell-Based (Phenotypic) | Measures the ability of compounds to protect host cells from virus-induced cytopathic effects. | Physiologically relevant, screens for overall antiviral effect regardless of mechanism. | Target is unknown, can be more complex to deconvolute the mechanism of action. |

| Cell-Based (Reporter Gene) | Utilizes engineered cell lines expressing a reporter gene (e.g., luciferase) under the control of a viral promoter. | Quantitative, can be designed for specific viral targets, high-throughput. | May not fully recapitulate the natural infection process, potential for off-target effects. |

Application of Omics Technologies (e.g., Genomics, Proteomics) to Mechanistic Studies

Omics technologies, which encompass genomics, proteomics, and metabolomics, provide a global view of molecular changes within a biological system and are invaluable for elucidating the mechanism of action of compounds like PMEC. mdpi.comnih.gov

Genomics: The study of the genome can help identify genetic factors that influence the response to PMEC. For instance, whole-exome sequencing (WES) and messenger ribonucleic acid sequencing (RNA-seq) can be used to identify gene expression changes and mutations in cells or tissues treated with PMEC. nih.govfrontiersin.org This can reveal pathways that are modulated by the compound and identify potential biomarkers of response or resistance. nih.gov Comparative genomics can also be employed to understand the genetic basis of its selective toxicity against viral targets. mdpi.com

Proteomics: This field focuses on the large-scale study of proteins. youtube.com Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, providing a snapshot of the cellular proteome in response to PMEC treatment. youtube.comyoutube.com This can reveal changes in protein expression, post-translational modifications, and protein-protein interactions that are critical to the compound's mechanism of action. youtube.com For example, proteomic studies can identify host cell proteins that interact with viral proteins and are affected by PMEC. Targeted proteomics can then be used to validate these findings. nih.gov

The integration of different omics datasets offers a powerful, systems-level understanding of the multifaceted effects of PMEC on both the host and the pathogen. medrxiv.org

Computational and In Silico Modeling for Predictive Research

Computational and in silico modeling have become indispensable tools in modern drug discovery and development, offering a way to predict the properties and behavior of molecules, thereby saving time and resources. nih.govpremier-research.comyoutube.com These methods are increasingly being applied to the study of PMEC and its analogs.

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can be used to predict how PMEC and its analogs bind to their target enzymes. nih.govresearchgate.net These models provide insights into the specific molecular interactions that are crucial for inhibitory activity, guiding the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building QSAR models for PMEC analogs, it is possible to predict the activity of new, unsynthesized compounds, thus prioritizing which analogs to synthesize and test. elifesciences.org

Pharmacokinetic Modeling: In silico models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of PMEC and its analogs. nih.govnih.gov This allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, helping to focus resources on more promising candidates. nih.gov

The integration of these computational approaches provides a powerful framework for predictive research, accelerating the discovery and optimization of novel PMEC-based therapeutic agents. nih.govtu-dresden.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.